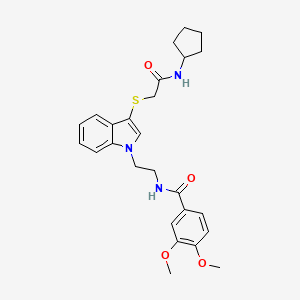

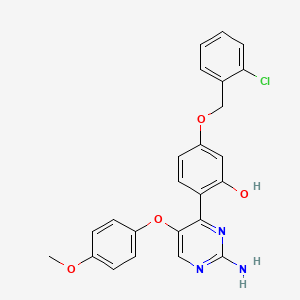

![molecular formula C17H19N5O2 B2597769 N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-22-8](/img/structure/B2597769.png)

N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

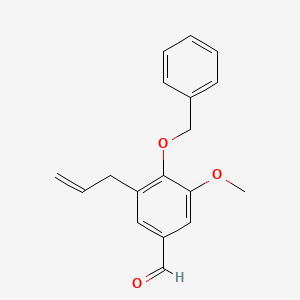

“N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, [1,2,4]triazolo[4,3-a]quinoxaline derivatives can participate in a variety of chemical reactions due to their multiple reactive sites .

Wissenschaftliche Forschungsanwendungen

Diversified Synthesis Methods

The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, which are structurally related to the compound , is achieved through a Ugi four-component reaction. This method facilitates the rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the versatility of these compounds in synthetic chemistry Y. An et al., 2017.

Potential Therapeutic Applications

- Antidepressant Potential : Certain derivatives of the triazoloquinoxaline class have shown promising results as novel and rapid-acting antidepressant agents. Their efficacy was demonstrated in behavioral models, indicating their potential therapeutic applications in mental health disorders R. Sarges et al., 1990.

- Adenosine Receptor Antagonism : Some derivatives exhibit potent adenosine receptor antagonism, which could be leveraged in developing treatments for various conditions, including cardiovascular diseases Bharat K. Trivedi & Robert F. Bruns, 1988.

Biological Activity

- Antiallergic Agents : The triazoloquinoxaline derivatives have been explored for their antiallergic properties, showing good activity in inhibiting histamine release and passive cutaneous anaphylaxis, suggesting potential as novel antiallergic medications B. Loev et al., 1985.

- Anticonvulsant Properties : New quinoxaline derivatives synthesized for anticonvulsant properties showed promising results in preclinical models, indicating their potential in treating seizure disorders Mohamed Alswah et al., 2013.

- Anticancer Activity : Several studies have synthesized novel derivatives and evaluated their anticancer activity, with some compounds demonstrating significant cytotoxicity against cancer cell lines. This highlights the potential of triazoloquinoxaline derivatives in cancer therapy Daiki Kaneko et al., 2020.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-11-19-20-16-17(24)21(10-15(23)18-12-6-2-3-7-12)13-8-4-5-9-14(13)22(11)16/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVXOEIVFIVCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

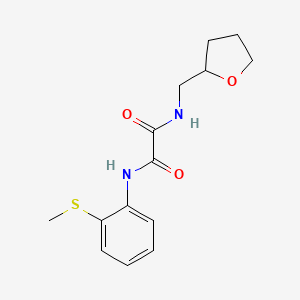

![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)

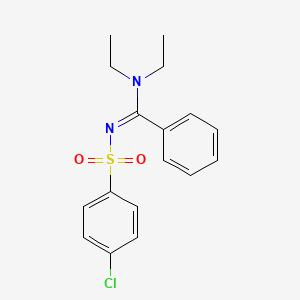

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)

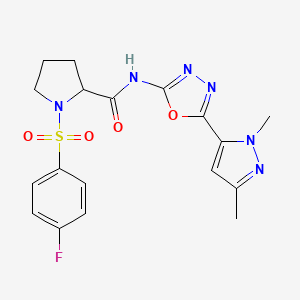

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)

![N-[2-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2597700.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2597703.png)